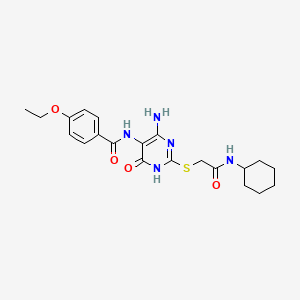

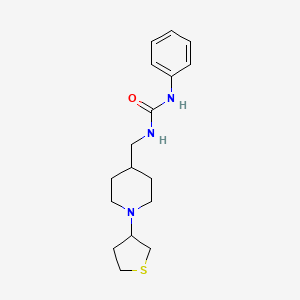

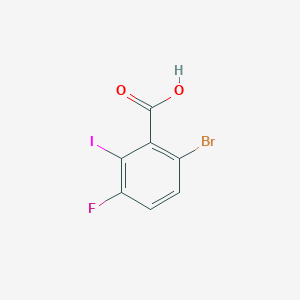

1-Phenyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibitors

Research has highlighted the development of 1,3-disubstituted ureas possessing a piperidyl moiety as potent inhibitors of the human and murine soluble epoxide hydrolase (sEH), indicating a significant advancement in pharmacokinetics over previous inhibitors. This class of compounds, exemplified by 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated an enhanced ability to reduce inflammatory pain in vivo compared to morphine, indicating their potential as therapeutic agents for managing pain and inflammation (Rose et al., 2010).

Hydrogel Formation

The formation of hydrogels from certain urea derivatives has been explored, with research demonstrating that specific compounds can form hydrogels under acidic conditions. The rheology and morphology of these gels, which are dependent on the identity of the anion, offer a method for tuning the gels' physical properties. This application is significant in the development of materials with potential uses in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Synthesis of Functionalized Heterocycles

A novel approach for the synthesis of functionalized heterocycles involves the reaction of specific urea derivatives with primary and secondary amines. This method has been employed to produce a variety of thiophene and amide derivatives, underscoring the versatility of urea compounds in facilitating heterocyclic synthesis. Such applications are crucial in the development of new pharmaceuticals and materials with specialized properties (Kabirifard et al., 2015).

Future Directions

The future directions for the study of “1-Phenyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea” could include further investigation into its synthesis, chemical properties, and potential applications, particularly in the field of medicinal chemistry. Given the importance of piperidine nucleus in drug discovery , this compound could be of interest for future research.

Mechanism of Action

Target of Action

It is known that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic applications .

Result of Action

Piperidine derivatives have been known to exert various effects at the molecular and cellular level, contributing to their wide range of therapeutic applications .

properties

IUPAC Name |

1-phenyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3OS/c21-17(19-15-4-2-1-3-5-15)18-12-14-6-9-20(10-7-14)16-8-11-22-13-16/h1-5,14,16H,6-13H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFLAGGVKOQTJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

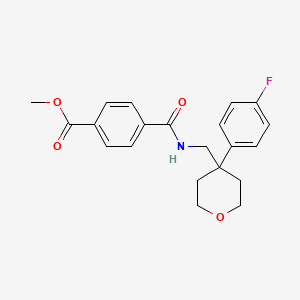

![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

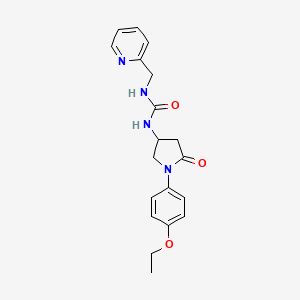

![2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2969582.png)

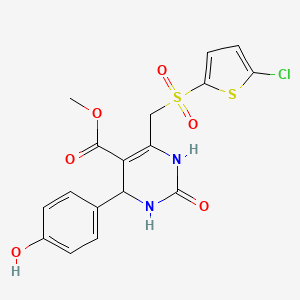

![N-(2-chloro-4-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2969584.png)

![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)